
5-bromo-7-chloro-2-methyl-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the context of 5-bromo-7-chloro-2-methyl-1H-benzimidazole, although not directly synthesized in the provided papers, related compounds have been synthesized and characterized. For instance, 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes were synthesized, indicating the feasibility of bromo and chloro substitutions on the benzimidazole ring . Similarly, chloro-, bromo-, and methyl- analogues of 1H-benzimidazole were synthesized and tested against Acanthamoeba castellanii, showcasing the synthesis of halogenated benzimidazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic techniques. For example, the 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were characterized using FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy . Theoretical calculations using Density Functional Theory (DFT) provided insights into the molecular geometry, energy, and charge distributions, which are crucial for understanding the stability and reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives with electrophilic reagents has been explored, with the formation of new derivatives through electrophilic substitution . The position of substitution and the nature of the electrophilic reagent can significantly influence the outcome of the reaction, as seen in the case of bromination leading to bromo derivatives substituted in the benzene or hetaryl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of halogen atoms, such as chlorine and bromine, can impart specific electronic characteristics to the molecule. For instance, the chlorine atoms in 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles are positively charged, which is attributed to the electron-withdrawing nature of the imidazole part of the benzimidazole ring . Additionally, the HOMO-LUMO analysis and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole provide insights into the charge transfer and stability of the molecule, which are essential for understanding its reactivity and potential applications in non-linear optics .
Scientific Research Applications
Antiprotozoal Activity
5-Bromo-7-chloro-2-methyl-1H-benzimidazole derivatives have demonstrated efficacy against protozoa. Kopanska et al. (2004) synthesized various analogues and found that 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole were more effective than chlorohexidine against Acanthamoeba castellanii, a protozoa species (Kopanska et al., 2004).
DNA Topoisomerase Inhibition
In 2007, Alpan et al. found that benzimidazole derivatives, including one with a 5-methyl group, inhibited mammalian type I DNA topoisomerase. This inhibition could have implications for cancer therapy (Alpan et al., 2007).
Antitumor Activity
Benzimidazole derivatives have shown potential in cancer therapy. Shi et al. (1996) synthesized benzothiazoles, a related group, and found activity against breast cancer cell lines, suggesting a possible role for benzimidazole derivatives in cancer treatment (Shi et al., 1996).
Anti-Tubercular and Antimicrobial Activity
Shingalapur et al. (2009) synthesized 5-(nitro/bromo)-styryl-2-benzimidazoles with significant anti-tubercular and antimicrobial activities, highlighting the potential use of benzimidazole derivatives in treating tuberculosis and other infections (Shingalapur et al., 2009).
Immunomodulatory and Cytotoxic Activities
Abdel‐Aziz et al. (2011) reported that certain 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory activities. Additionally, these compounds showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Antiviral Evaluations
Porcari et al. (1998) studied benzimidazole derivatives as nonnucleoside analogues and found some compounds to be active against HIV, suggesting potential antiviral applications (Porcari et al., 1998).
Structural Characterization
Geiger et al. (2014) provided insights into the structural aspects of benzimidazole compounds, which is crucial for understanding their interactions and potential applications in various fields (Geiger et al., 2014).
properties
IUPAC Name |
6-bromo-4-chloro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOLHHLAUQFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-chloro-2-methyl-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




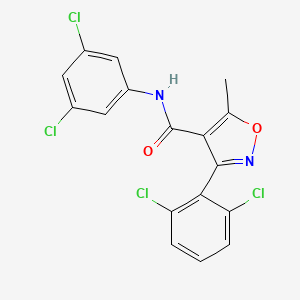
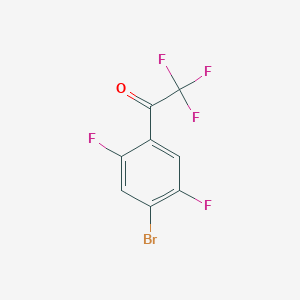


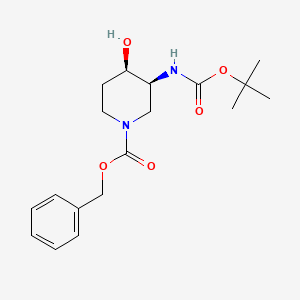
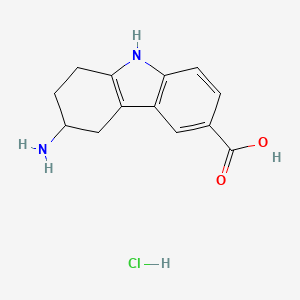
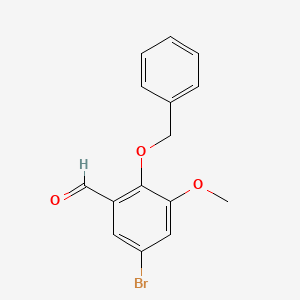

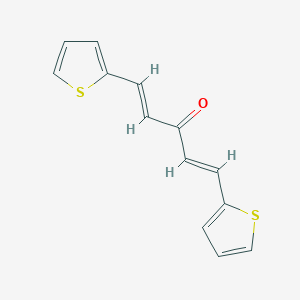
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
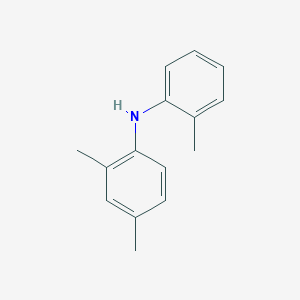

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)